Leptomerine

Descripción general

Descripción

Leptomerina es un alcaloide aislado de los tallos de Esenbeckia leiocarpa, una planta perteneciente a la familia Rutaceae . Este compuesto ha llamado la atención debido a su potente actividad anticolinesterasa, convirtiéndolo en un posible candidato para el tratamiento de la enfermedad de Alzheimer .

Métodos De Preparación

La leptomerina puede extraerse de las partes epigeas de Haplophyllum leptomerum . El proceso de extracción implica la fraccionación guiada por bioactividad de extractos de tallos de etanol . La ruta sintética para la leptomerina implica el aislamiento de β-sitosterol, γ-fagarina, skimmianina y N-metil-2-fenil-4-quinolona .

Análisis De Reacciones Químicas

La leptomerina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La leptomerina puede oxidarse en condiciones específicas, aunque los mecanismos detallados de reacción no están ampliamente documentados.

Reducción: Similar a otros alcaloides, la leptomerina puede sufrir reacciones de reducción.

Sustitución: La leptomerina puede participar en reacciones de sustitución, particularmente involucrando su estructura quinolona.

Los reactivos y condiciones comunes para estas reacciones incluyen el uso de agentes oxidantes, agentes reductores y varios solventes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Leptomerine has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is particularly relevant in the context of Alzheimer's disease, where decreased levels of acetylcholine are associated with cognitive decline.

- IC50 Value : this compound exhibits an IC50 value of approximately 2.5 µM, indicating its effectiveness as an AChE inhibitor . This potency positions it alongside other known AChE inhibitors used in clinical settings.

Case Study: Neuroprotective Effects

In a study assessing various natural compounds for their AChE inhibitory activity, this compound was highlighted for its significant neuroprotective effects, which may contribute to the management of Alzheimer's disease symptoms .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

- Bacterial Inhibition : Research indicates that this compound has activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as a natural antimicrobial agent .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 6.25 |

| Escherichia coli | 15 | 12.5 |

| Salmonella typhi | 18 | 10 |

Antitumor Properties

Emerging research suggests that this compound may possess antitumor properties, contributing to its potential use in cancer therapy.

- Mechanism of Action : this compound's cytotoxic effects on cancer cell lines have been attributed to its ability to induce apoptosis and inhibit cell proliferation .

Case Study: Lung Cancer Cell Lines

In vitro studies have shown that this compound can effectively inhibit the growth of lung carcinoma cell lines, with notable reductions in cell viability observed at specific concentrations .

Ethnobotanical Uses

Historically, plants containing this compound have been used in traditional medicine for their therapeutic properties. These applications include treatments for gastrointestinal disorders and respiratory issues.

Mecanismo De Acción

La leptomerina ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa (AChE), una enzima responsable de la descomposición de la acetilcolina en el sistema nervioso . Al inhibir la AChE, la leptomerina aumenta los niveles de acetilcolina, mejorando así la transmisión colinérgica. Este mecanismo es particularmente beneficioso en condiciones como la enfermedad de Alzheimer, donde los déficits colinérgicos son prominentes .

Comparación Con Compuestos Similares

La leptomerina es similar a otros alcaloides como la skimmianina, la kokusaginina y la flindersiamina, que también se aíslan de Esenbeckia leiocarpa . leptomerina destaca por su mayor actividad anticolinesterasa . Otros compuestos similares incluyen:

Galantamina: Otro potente inhibidor de la AChE utilizado en el tratamiento de la enfermedad de Alzheimer.

Fisostigmina: Un inhibidor reversible de la AChE con aplicaciones en el tratamiento del glaucoma y la miastenia gravis.

La singularidad de la leptomerina radica en su estructura específica y la potente inhibición de la AChE, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles usos terapéuticos .

Actividad Biológica

Leptomerine is an alkaloid derived from various plant species, particularly from the Rutaceae family. It has garnered attention for its biological activities, especially as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

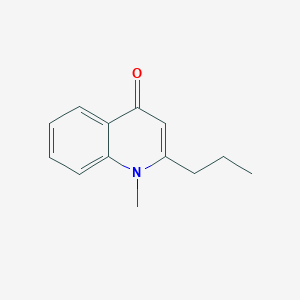

Chemical Structure and Properties

This compound is characterized by a complex structure typical of alkaloids, which contributes to its biological activity. The compound's structural features allow it to interact effectively with the AChE enzyme, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft.

This compound functions primarily as an AChE inhibitor. By preventing the breakdown of acetylcholine, it enhances cholinergic transmission, which is crucial for cognitive functions. The inhibition potency of this compound has been quantified in several studies:

This table indicates that while this compound is less potent than physostigmine and galantamine, it still demonstrates significant inhibitory activity.

Inhibition Studies

In a study evaluating various alkaloids from Esenbeckia leiocarpa, this compound exhibited an IC50 value of 2.5 μM, making it one of the most active compounds isolated from this species. This level of inhibition suggests potential therapeutic applications in treating conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Comparative Analysis

When compared to other compounds with similar structures, this compound showed promising results. For instance, another alkaloid with a phenyl substituent demonstrated weaker inhibitory potential (IC50 = 1.4 mM), highlighting the importance of structural differences in determining biological activity .

Case Studies and Applications

This compound's potential as a therapeutic agent has been explored in various contexts:

- Neurodegenerative Diseases : Given its AChE inhibitory properties, this compound could be beneficial in managing Alzheimer's disease symptoms by enhancing cholinergic signaling.

- Antimicrobial Activity : Some studies have indicated that compounds related to this compound may possess antimicrobial properties, although further research is needed to establish these effects conclusively.

Propiedades

IUPAC Name |

1-methyl-2-propylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLDHNLTJDYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.